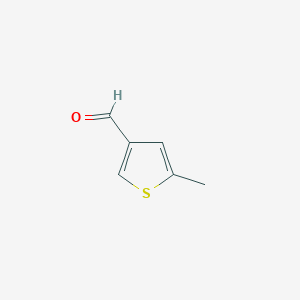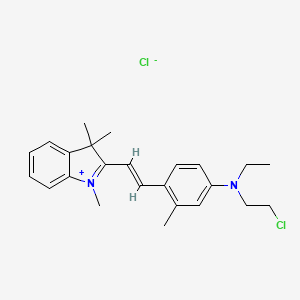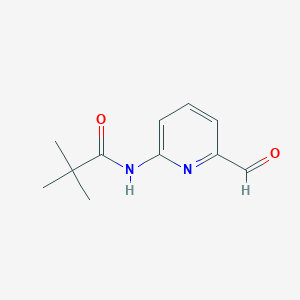
(S)-2-(Methylamino)-2-phenylethanol
Übersicht
Beschreibung
(S)-2-(Methylamino)-2-phenylethanol, commonly referred to as S-Methyl-2-phenylethanol, is a naturally occurring compound that is found in a variety of plants and flowers. It is a chiral compound, meaning that it has two different enantiomers, and is a key component of many essential oils, such as those found in lavender and rosemary. This compound has a wide range of uses in the scientific and medical fields, including its use as a starting material in the synthesis of pharmaceuticals, its role as an intermediate in the production of flavor and fragrance compounds, and its potential for use in the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
Microwave Absorption Study
A study by Melandri et al. (2009) conducted a free jet microwave absorption analysis of 2-methylamino-1-phenylethanol, which is an analogue of adrenaline. This study revealed the existence of multiple conformers stabilized by intramolecular hydrogen bonds, providing insights into the molecule's structural characteristics and stability (Melandri, Ragno, & Maris, 2009).
Rotational Spectrum and Structural Analysis
Calabrese et al. (2018) expanded on this concept by examining the rotational spectrum and conformational space of similar molecules. This research contributed to understanding the stabilizing interactions in these molecular systems, crucial for their biological relevance (Calabrese, Maris, Evangelisti, Piras, Parravicini, & Melandri, 2018).
Spectroscopic and Molecular Docking Studies
Subashini et al. (2016) conducted a comprehensive spectroscopic investigation and molecular docking study of (R)-2-Methylamino-1-Phenylethanol. This research provided insights into the molecule’s structure, electronic transitions, and potential inhibitory activity against Bacillus anthracis (Subashini, Govindarajan, Surendran, Mukund, & Periandy, 2016).
Biotechnological Production
The biotechnological production of 2-phenylethanol, which shares structural similarities with (S)-2-(Methylamino)-2-phenylethanol, has been extensively studied. Hua and Xu (2011) reviewed advances in the microbial transformation process for producing 2-phenylethanol, highlighting environmentally friendly methods and potential applications (Hua & Xu, 2011).
Catalytic Applications
Shen et al. (2013) reported on the use of a Cu(I)-based complex prepared from a similar compound for catalyzing enantioselective Henry reactions, indicating potential applications in organicsynthesis and catalysis (Shen, Qin, Ni, Xia, Zhou, Cui, Li, Ran, & Song, 2013).
Extraction Process Studies
Research by Zou Shuang-shuan (2014) explored the extraction process of 2-phenylethanol using ionic liquids, demonstrating a new method for extracting similar compounds. This research is significant for pharmaceutical and food industries, emphasizing the practical applications in the extraction process (Zou Shuang-shuan, 2014).
Photocatalytic Treatment in Wastewater
A study by Natarajan et al. (2013) identified organic compounds, including 2-phenylethanol, in leather industry wastewater and examined their photocatalytic degradation. This research underscores the environmental applications of these compounds in wastewater treatment and pollution control (Natarajan, Natarajan, Bajaj, & Tayade, 2013).
Microbial Production and Metabolic Engineering
Further research by Kim, Cho, and Hahn (2014) focused on the metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via the Ehrlich pathway. This study illustrates the potential of using genetically modified microorganisms for the sustainable production of compounds structurally related to (S)-2-(Methylamino)-2-phenylethanol (Kim, Cho, & Hahn, 2014).
Eigenschaften
IUPAC Name |
(2S)-2-(methylamino)-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMZYAYESNNIP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434806 | |
| Record name | (S)-2-(Methylamino)-2-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Methylamino)-2-phenylethanol | |
CAS RN |
143394-39-2 | |
| Record name | (S)-2-(Methylamino)-2-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(METHYLAMINO)-2-PHENYLETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



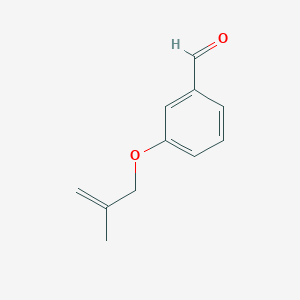
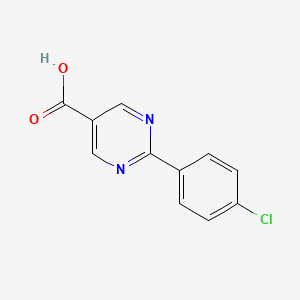
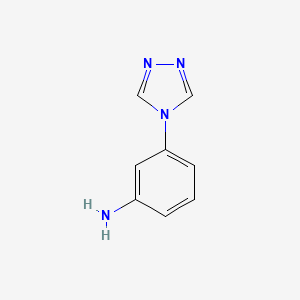

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)
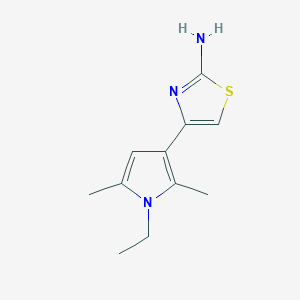
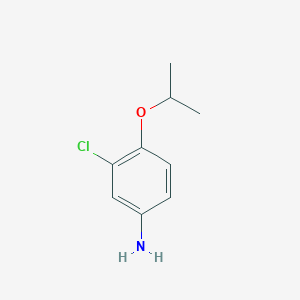
![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)
